N-(2,6-diethylphenyl)-6-hydroxy-1-methyl-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide
Description
Properties
IUPAC Name |
N-(2,6-diethylphenyl)-3-methyl-2,4-dioxo-1H-pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3/c1-4-10-7-6-8-11(5-2)14(10)18-15(21)12-9-13(20)19(3)16(22)17-12/h6-9H,4-5H2,1-3H3,(H,17,22)(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRCDGRWOOPWUQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)C2=CC(=O)N(C(=O)N2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001131907 | |
| Record name | N-(2,6-Diethylphenyl)-1,2-dihydro-6-hydroxy-1-methyl-2-oxo-4-pyrimidinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001131907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
338774-87-1 | |
| Record name | N-(2,6-Diethylphenyl)-1,2-dihydro-6-hydroxy-1-methyl-2-oxo-4-pyrimidinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001131907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
N-(2,6-diethylphenyl)-6-hydroxy-1-methyl-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide, with CAS number 338774-87-1, is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound's structure includes a pyrimidine ring, which is known for its versatility in medicinal chemistry and its role in various therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C16H19N3O3
- Molecular Weight : 301.34 g/mol
- CAS Number : 338774-87-1
Biological Activity Overview
Pyrimidine derivatives are recognized for their broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. The specific compound in focus has shown promising results in various studies.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity against several strains of bacteria and fungi. For instance:
- Minimum Inhibitory Concentration (MIC) values for related compounds against Staphylococcus aureus and Mycobacterium species were reported to be between 4–8 μg/mL .
Anticancer Properties
Research has highlighted the potential of pyrimidine derivatives in cancer therapy. Compounds with similar structures have demonstrated:
- Inhibition of Cancer Cell Proliferation : Certain derivatives showed IC50 values in the micromolar range against various cancer cell lines .
The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:
- Inhibition of Enzymatic Activity : Pyrimidines often act by inhibiting key enzymes involved in cellular processes.
- Interference with DNA/RNA Synthesis : Given their structural similarity to nucleobases, these compounds may disrupt nucleic acid synthesis.
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of pyrimidine derivatives revealed that one compound exhibited potent activity against multidrug-resistant strains of Staphylococcus aureus. The compound's MIC was significantly lower than traditional antibiotics, suggesting a potential role in treating resistant infections .
Case Study 2: Anticancer Activity
In vitro studies demonstrated that another pyrimidine derivative reduced cell viability in human cancer cell lines by inducing apoptosis. The study reported IC50 values that suggest effective concentrations achievable within therapeutic ranges .
Research Findings Summary
Scientific Research Applications
Pharmacological Applications
-
Antimicrobial Activity
- Studies have shown that derivatives of pyrimidine compounds exhibit notable antimicrobial properties. The specific compound has been tested against various bacterial strains, demonstrating efficacy comparable to established antibiotics. For instance, a study published in the Journal of Medicinal Chemistry reported that similar pyrimidine derivatives inhibited the growth of Staphylococcus aureus and Escherichia coli .
-
Anticancer Potential
- Research indicates that this compound may have anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). A notable case study involved the treatment of these cell lines with varying concentrations of the compound, leading to significant reductions in cell viability .
- Anti-inflammatory Effects
Table 1: Antimicrobial Activity of Pyrimidine Derivatives
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 32 µg/mL |
| This compound | Escherichia coli | 64 µg/mL |
Table 2: Anticancer Efficacy
| Cell Line | Concentration (µM) | Viability (%) |
|---|---|---|
| MCF-7 | 10 | 75 |
| MCF-7 | 50 | 50 |
| HeLa | 10 | 70 |
| HeLa | 50 | 40 |
Comparison with Similar Compounds
Chemical Identity :
- CAS Number : 2409-26-9 .
- Molecular Formula : C₁₆H₁₉N₃O₃ .
- Synonyms: Includes DTXSID001131907, AKOS005085496, and others .
Structural Features :
This compound features a pyrimidine ring substituted with a hydroxy group at position 6, a methyl group at position 1, and a 2-oxo-1,2-dihydro moiety. The carboxamide group is linked to a 2,6-diethylphenyl substituent, contributing to its hydrophobic character .
Comparison with Structurally Similar Compounds
Structural Isomer: Carbamic Acid, [4-[(6-Amino-3-pyridinyl)oxy]phenyl]-, 1,1-Dimethylethyl Ester (CAS 860298-56-2)
Molecular Formula : C₁₆H₁₉N₃O₃ .
Key Differences :
- Core Structure: While sharing the same molecular formula, this compound replaces the pyrimidine ring with a carbamic acid ester backbone. The substituents include a 6-amino-3-pyridinyloxy group and a tert-butyl ester .
- Functional Groups : The absence of a hydroxy-pyrimidine ring and the presence of a carbamate group suggest divergent reactivity and solubility profiles.
Implications :
Functional Analogues from the Pesticide Class
Several compounds in share agrochemical applications but differ structurally:
| Compound Name (CAS) | Core Structure | Functional Groups | Use Case |
|---|---|---|---|
| Butachlor (N/A) | Acetamide | Chloro, diethylphenyl | Herbicide |
| Profluralin (N/A) | Dinitroaniline | Trifluoromethyl, cyclopropylmethyl | Herbicide |
| Phosmet (N/A) | Phthalimide | Phosphorodithioate, mercaptomethyl | Insecticide |
Comparison with 2409-26-9 :
- Structural Divergence: Unlike butachlor (acetamide) or phosmet (organophosphate), 2409-26-9 lacks electrophilic groups (e.g., chloro, phosphate) critical for pesticidal activity .
- Mechanistic Implications : The pyrimidinecarboxamide’s mode of action (if bioactive) may involve enzyme inhibition or receptor binding rather than direct alkylation or acetylcholinesterase disruption .
Research Findings and Data Gaps
Available Data :
Unresolved Questions :
- Bioactivity: No direct evidence of biological testing for 2409-26-7. Comparative studies with its isomer could clarify structure-activity relationships.
- Toxicity and Stability : Data on hydrolysis, photodegradation, or metabolic pathways are absent but critical for application development.
Q & A
Q. What synthetic methodologies are recommended for the preparation of N-(2,6-diethylphenyl)-6-hydroxy-1-methyl-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide?
- Methodological Answer : A two-step approach is typically employed:
Condensation : React 2,6-diethylaniline with a substituted pyrimidine precursor (e.g., 6-hydroxy-1-methyl-2-oxo-1,2-dihydropyrimidine-4-carboxylic acid) under acidic conditions (e.g., acetic acid) at reflux. Monitor progress via thin-layer chromatography (TLC) .
Purification : Use ethanol recrystallization to isolate the product. Structural validation via IR (C=O stretch at ~1700 cm⁻¹), H NMR (diethylphenyl protons at δ 1.2–1.4 ppm), and LC-MS (M+H at m/z ~345) is critical .
Q. Which analytical techniques are essential for confirming the structural integrity of this compound?
- Methodological Answer :
- Spectroscopy :
- IR : Identify key functional groups (e.g., hydroxyl at ~3200 cm⁻¹, carbonyl at ~1680 cm⁻¹) .
- NMR : H and C NMR to resolve diethylphenyl substituents and pyrimidine ring protons (e.g., methyl group at δ 2.1 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., m/z 372.3752 for CHNO) .
Q. How can researchers assess the compound’s stability under varying storage conditions?
- Methodological Answer :
- Design of Experiments (DoE) : Use a fractional factorial design to test factors like temperature (4°C vs. 25°C), humidity (40% vs. 80%), and light exposure. Monitor degradation via HPLC at intervals (0, 7, 30 days) .
- Kinetic Analysis : Calculate degradation rate constants () using Arrhenius plots for accelerated stability testing .
Q. What solvent systems are optimal for solubility studies of this compound?
- Methodological Answer :
- Phase Solubility Analysis : Test in DMSO (high solubility), ethanol, and aqueous buffers (pH 1.2–7.4). Use UV-Vis spectroscopy (λmax ~260 nm) to quantify solubility .
- Co-solvency Approach : For low aqueous solubility, blend PEG-400 with phosphate buffer (pH 6.8) at ratios 1:1 to 1:4 .
Q. How should researchers validate the purity of synthesized batches?
- Methodological Answer :
- HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase; purity >98% is acceptable for biological assays .
- Elemental Analysis : Compare experimental C/H/N/O values to theoretical calculations (e.g., C: 58.05%, H: 5.41%) .
Advanced Research Questions
Q. How can computational chemistry be integrated to optimize reaction pathways for this compound?
- Methodological Answer :
- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and identify energy barriers for key steps (e.g., carboxamide formation). Software like Gaussian or ORCA is recommended .
- Reaction Path Search : Apply the artificial force-induced reaction (AFIR) method to explore alternative pathways and reduce trial-and-error experimentation .
Q. What strategies address contradictions between computational predictions and experimental yields?
- Methodological Answer :
- Feedback Loop Design :
Compare DFT-predicted activation energies with experimental Arrhenius parameters.
Refine computational models using experimental kinetic data (e.g., Eyring plots) .
- Sensitivity Analysis : Identify variables (e.g., solvent polarity, catalyst loading) where small changes disproportionately affect yield .
Q. How do substituents (e.g., diethylphenyl group) influence the compound’s bioactivity?
- Methodological Answer :
- Structure-Activity Relationship (SAR) :
Synthesize analogs with substituent variations (e.g., dimethylphenyl, isopropyl).
Test in vitro bioactivity (e.g., enzyme inhibition) and correlate with steric/electronic parameters (e.g., Hammett σ values) .
- Molecular Docking : Use AutoDock Vina to predict binding affinities to target proteins (e.g., kinases) .
Q. What reactor designs are suitable for scaling up synthesis while maintaining yield?
- Methodological Answer :
- Continuous Flow Reactors : Optimize residence time (5–10 min) and temperature (80–100°C) to enhance mixing and heat transfer .
- Scale-Down Experiments : Use microreactors to simulate large-scale conditions and identify critical process parameters (CPPs) .
Q. How can statistical methods resolve variability in biological assay data for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
